molecular formula C17H22N2O3 B1671222 Emivirine CAS No. 149950-60-7

Emivirine

Cat. No. B1671222
M. Wt: 302.37 g/mol
InChI Key: MLILORUFDVLTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05604209

Procedure details

To a solution of 6-(α-acetoxybenzyl)-1-ethoxymethyl-5-isopropyluracil (13.3 g) in dioxane (53 ml) was added 5% Pd/C (0.66 g) and the mixture stirred for 4 hr at 50° C. under an atmosphere of hydrogen at ordinary pressure. After removal of Pd/C, the solvent was removed by distillation under reduced pressure. The residue was crystallized from ethanol (50 ml) in a refrigerator to yield 6-benzyl-1-ethoxymethyl-5-isopropyluracil (MKC-442) (10 g). M.p., 109°-110° C.
Name
6-(α-acetoxybenzyl)-1-ethoxymethyl-5-isopropyluracil
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:5]([C:12]1[N:17]([CH2:18][O:19][CH2:20][CH3:21])[C:16](=[O:22])[NH:15][C:14](=[O:23])[C:13]=1[CH:24]([CH3:26])[CH3:25])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)C>O1CCOCC1.[Pd]>[CH2:5]([C:12]1[N:17]([CH2:18][O:19][CH2:20][CH3:21])[C:16](=[O:22])[NH:15][C:14](=[O:23])[C:13]=1[CH:24]([CH3:25])[CH3:26])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
6-(α-acetoxybenzyl)-1-ethoxymethyl-5-isopropyluracil
Quantity
13.3 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=CC=C1)C1=C(C(NC(N1COCC)=O)=O)C(C)C
Name
Quantity
53 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.66 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 4 hr at 50° C. under an atmosphere of hydrogen at ordinary pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of Pd/C
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol (50 ml) in a refrigerator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C(NC(N1COCC)=O)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.